Cas no 921214-26-8 (Cyclohexanecarboxylic acid, 3-[[(phenylmethoxy)carbonyl]amino]-)
![Cyclohexanecarboxylic acid, 3-[[(phenylmethoxy)carbonyl]amino]- structure](https://www.kuujia.com/scimg/cas/921214-26-8x500.png)
Cyclohexanecarboxylic acid, 3-[[(phenylmethoxy)carbonyl]amino]- Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexanecarboxylic acid, 3-[[(phenylmethoxy)carbonyl]amino]-
- 921214-26-8
- 3-cbz-aminocyclohexanecarboxylic acid
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- Inchi: InChI=1S/C15H19NO4/c17-14(18)12-7-4-8-13(9-12)16-15(19)20-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H,16,19)(H,17,18)
- InChI Key: LTEORMGXUMWZCU-UHFFFAOYSA-N
- SMILES: O=C(O)C1CC(CCC1)NC(OCC2=CC=CC=C2)=O
Computed Properties
- Exact Mass: 277.13140809g/mol
- Monoisotopic Mass: 277.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 365
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 89.6Ų
Cyclohexanecarboxylic acid, 3-[[(phenylmethoxy)carbonyl]amino]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-365968-5.0g |
3-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid |
921214-26-8 | 95.0% | 5.0g |
$1572.0 | 2025-03-18 | |
Enamine | EN300-365968-2.5g |
3-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid |
921214-26-8 | 95.0% | 2.5g |
$1063.0 | 2025-03-18 | |
Enamine | EN300-365968-1.0g |
3-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid |
921214-26-8 | 95.0% | 1.0g |
$541.0 | 2025-03-18 | |
Enamine | EN300-365968-0.25g |
3-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid |
921214-26-8 | 95.0% | 0.25g |
$498.0 | 2025-03-18 | |
Enamine | EN300-365968-0.05g |
3-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid |
921214-26-8 | 95.0% | 0.05g |
$455.0 | 2025-03-18 | |
Enamine | EN300-365968-0.5g |
3-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid |
921214-26-8 | 95.0% | 0.5g |
$520.0 | 2025-03-18 | |
Enamine | EN300-365968-10.0g |
3-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid |
921214-26-8 | 95.0% | 10.0g |
$2331.0 | 2025-03-18 | |
Enamine | EN300-365968-0.1g |
3-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid |
921214-26-8 | 95.0% | 0.1g |
$476.0 | 2025-03-18 |
Cyclohexanecarboxylic acid, 3-[[(phenylmethoxy)carbonyl]amino]- Related Literature
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
Additional information on Cyclohexanecarboxylic acid, 3-[[(phenylmethoxy)carbonyl]amino]-
Cyclohexanecarboxylic acid, 3-[[(phenylmethoxy)carbonyl]amino]- (CAS No. 921214-26-8): A Comprehensive Overview
Cyclohexanecarboxylic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, identified by its CAS number 921214-26-8, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a complex structure that includes a cyclohexyl moiety and an amide-like functional group, has garnered attention due to its potential applications in drug development and as an intermediate in synthetic chemistry.
The molecular structure of Cyclohexanecarboxylic acid, 3-[[(phenylmethoxy)carbonyl]amino]- consists of a cyclohexyl ring substituted with a carboxylic acid group at the 3-position and an amine group further modified by a phenylmethoxy carbonyl (Boc) protecting group. This specific arrangement of functional groups makes it a versatile building block for the synthesis of more complex molecules, particularly in the realm of peptidomimetics and protease inhibitors.
In recent years, there has been a growing interest in the development of novel therapeutic agents that target specific biological pathways. The< strong>Cyclohexanecarboxylic acid, 3-[[(phenylmethoxy)carbonyl]amino]- compound has been explored as a precursor in the synthesis of molecules that mimic the structure of natural peptides. These peptidomimetics are designed to interact with biological targets in a manner similar to their natural counterparts but with improved pharmacokinetic properties, such as enhanced stability and bioavailability.
One of the most compelling aspects of Cyclohexanecarboxylic acid, 3-[[(phenylmethoxy)carbonyl]amino]- is its utility in the preparation of protease inhibitors. Proteases are enzymes that play crucial roles in various physiological processes, and their inhibition is often a key strategy in the treatment of diseases such as cancer, HIV/AIDS, and inflammatory disorders. The Boc-protected amine group in this compound provides a handle for further chemical modifications, allowing chemists to design inhibitors that are highly specific to their target protease.
Recent studies have demonstrated the effectiveness of derivatives of Cyclohexanecarboxylic acid, 3-[[(phenylmethoxy)carbonyl]amino]- in inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue degradation and implicated in conditions such as arthritis and cancer metastasis. These studies have highlighted the potential of this compound as a lead molecule for the development of new drugs that can modulate MMP activity without causing significant side effects.
The synthesis of Cyclohexanecarboxylic acid, 3-[[(phenylmethoxy)carbonyl]amino]- involves multi-step organic reactions that showcase the ingenuity of modern synthetic chemistry. The process typically begins with the functionalization of cyclohexanecarboxylic acid to introduce the necessary protecting groups and substituents. Advanced techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations are often employed to achieve high yields and purity.
The role of computational chemistry in the design and optimization of molecules like Cyclohexanecarboxylic acid, 3-[[(phenylmethoxy)carbonyl]amino]- cannot be overstated. Molecular modeling software allows researchers to predict the binding affinity and metabolic stability of potential drug candidates before they are synthesized in the laboratory. This approach not only saves time and resources but also increases the likelihood of success in drug discovery programs.
In conclusion, Cyclohexanecarboxylic acid, 3-[[(phenylmethoxy)carbonyl]amino]- (CAS No. 921214-26-8) is a compound with significant potential in pharmaceutical research and development. Its unique structural features make it an invaluable tool for synthesizing peptidomimetics and protease inhibitors, which are critical for treating a wide range of diseases. As research continues to uncover new applications for this compound, it is likely to remain at the forefront of medicinal chemistry innovation.
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